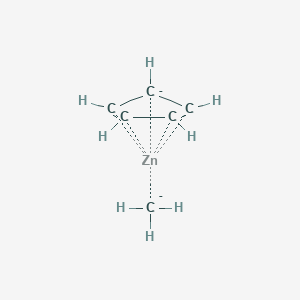
(Cyclopentadienyl)methylzinc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(eta(5)-cyclopentadienyl)methylzinc is an organozinc compound.
Aplicaciones Científicas De Investigación
Applications in Organic Synthesis
1. Nucleophilic Reactions:
(Cyclopentadienyl)methylzinc serves as a nucleophile in several organic reactions. It can react with electrophiles to form new carbon-carbon bonds, making it valuable for synthesizing complex organic molecules.
2. Synthesis of Cyclopentadienyl Derivatives:
This compound is instrumental in synthesizing various cyclopentadienyl derivatives, which are important for developing metallocenes and other organometallic complexes. The ability to modify the cyclopentadienyl ligand allows for the tuning of the properties of the resulting compounds.
Catalytic Applications
1. Catalysis in Polymerization:
this compound has been explored as a catalyst or co-catalyst in the polymerization of olefins. For instance, when combined with transition metals, it can facilitate the formation of polymers with specific architectures and functionalities.
2. Transition Metal Complexes:
The compound can form stable complexes with transition metals, enhancing their catalytic activity in various reactions, including cross-coupling reactions and C-H activation processes. This is particularly relevant in the synthesis of pharmaceuticals and advanced materials.
Case Studies and Research Findings
- Nucleophilic Substitution Reactions: A study highlighted the use of this compound in nucleophilic substitutions that resulted in high yields of desired products, showcasing its utility as a versatile reagent in organic synthesis .
- Polymerization Catalysis: Research demonstrated that when used alongside transition metal catalysts, this compound significantly improved the polymerization process, allowing for better control over polymer characteristics .
- Metal Complex Formation: The formation of stable complexes with metals such as palladium and nickel was reported, enhancing their reactivity and selectivity in cross-coupling reactions .
Propiedades
Fórmula molecular |
C6H8Zn-2 |
|---|---|
Peso molecular |
145.5 g/mol |
Nombre IUPAC |
carbanide;cyclopenta-1,3-diene;zinc |
InChI |
InChI=1S/C5H5.CH3.Zn/c1-2-4-5-3-1;;/h1-5H;1H3;/q2*-1; |
Clave InChI |
IKOHWBSLDFZRHN-UHFFFAOYSA-N |
SMILES canónico |
[CH3-].[CH-]1C=CC=C1.[Zn] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















